molecular formula C16H13NO4 B8453827 7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone CAS No. 861841-89-6

7-Acetyl-5-(phenylmethoxy)-2(3h)-benzoxazolone

Cat. No. B8453827
M. Wt: 283.28 g/mol
InChI Key: SDXZTTNODGPWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07632834B2

Procedure details

51.1 mL (97.04 mmol) of a phosgene solution (20% by weight in toluene) are added at 0° C. to a solution of 22.7 g (88.22 mmol) of 1-(3-amino-5-benzyloxy-2-hydroxyphenyl)ethanone in toluene (200 mL). Then 30.7 mL (220.6 mmol) of triethylamine is added dropwise such that the temperature does not exceed 5° C. After 1 hour stirring at ambient temperature, a further 4.6 mL of phosgene solution and 12 mL of triethylamine are added at 0° C. The mixture is stirred for 1 hour at ambient temperature, diluted with dichloromethane and combined with saturated aqueous ammonium chloride solution (500 mL) and 2 N aqueous hydrochloric acid (10 mL). After the aqueous phase has been separated off it is exhaustively extracted with dichloromethane. The combined organic phases are washed with water and saturated aqueous sodium chloride solution, dried with sodium sulfate and evaporated down in vacuo, during which time a beige solid is precipitated. The precipitate is filtered off, washed with a little toluene, and dried at 50° C. in vacuo. Yield: 18.5 g (74%); Rf=0.19 (silica gel, toluene/acetone 95:10); ESI-MS: [M+H]+=284.
Quantity
51.1 mL
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
30.7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[C:7]([OH:23])=[C:8]([C:20](=[O:22])[CH3:21])[CH:9]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:11]=1.[Cl-].[NH4+].Cl>C1(C)C=CC=CC=1.ClCCl.C(N(CC)CC)C>[C:20]([C:8]1[C:7]2[O:23][C:1](=[O:2])[NH:5][C:6]=2[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:9]=1)(=[O:22])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
51.1 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
22.7 g
Type
reactant
Smiles
NC=1C(=C(C=C(C1)OCC1=CC=CC=C1)C(C)=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
30.7 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 1 hour stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the aqueous phase has been separated off it
EXTRACTION
Type
EXTRACTION
Details
is exhaustively extracted with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo, during which time a beige solid
CUSTOM
Type
CUSTOM
Details
is precipitated
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with a little toluene
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C1=CC(=CC=2NC(OC21)=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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